molecular formula C12H19N5 B11739765 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11739765
M. Wt: 233.31 g/mol
InChI Key: IZAMNRILOHUMQN-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-5-ylmethylamine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target molecules[5][5].

Comparison with Similar Compounds

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-10(3)12(9-15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

IZAMNRILOHUMQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=NN2CC)C

Origin of Product

United States

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